molecular formula C29H32O13 B7811600 etoposide

etoposide

Cat. No.: B7811600
M. Wt: 588.6 g/mol
InChI Key: VJJPUSNTGOMMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Demethylepipodophyllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside) is a derivative of podophyllotoxin, a naturally occurring compound found in the roots and rhizomes of Podophyllum species. This compound is known for its significant antitumor activity and is widely used in chemotherapy for various cancers, including lung cancer, testicular cancer, and lymphomas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Demethylepipodophyllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside) involves multiple steps, starting from podophyllotoxin. The key steps include demethylation, glycosylation, and ethylidene protection. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield. The use of advanced purification techniques, such as chromatography, ensures the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

4’-Demethylepipodophyllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH ranges, temperatures, and solvents to achieve the desired transformations .

Major Products Formed

Scientific Research Applications

4’-Demethylepipodophyllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside) has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 4’-Demethylepipodophyllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside) involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the enzyme-DNA complex, the compound induces DNA strand breaks, leading to apoptosis in rapidly dividing cancer cells. This mechanism is particularly effective against tumors with high mitotic rates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Demethylepipodophyllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside) stands out due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This unique structure allows for more effective drug delivery and reduced side effects compared to other similar compounds .

Properties

IUPAC Name

5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJPUSNTGOMMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860485
Record name 9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl 4,6-O-ethylidenehexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
etoposide
Reactant of Route 2
etoposide
Reactant of Route 3
etoposide
Reactant of Route 4
etoposide
Reactant of Route 5
etoposide
Reactant of Route 6
etoposide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.